cGAMP diammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

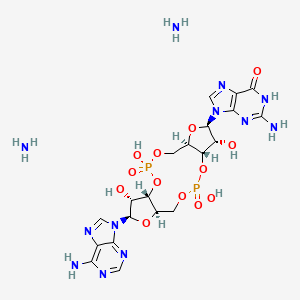

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSYGJFUOMICSJ-DQNSRKNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O13P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Second Messenger: An In-depth Technical Guide to the Origin and Discovery of cGAMP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the seminal discoveries that identified cyclic GMP-AMP (cGAMP) as a critical second messenger in the innate immune system and the subsequent development of its diammonium salt for research applications.

Executive Summary

The discovery of cyclic GMP-AMP (cGAMP) in 2012 marked a paradigm shift in our understanding of innate immunity. This cyclic dinucleotide emerged as the first of its kind in metazoans, acting as a pivotal second messenger that alerts the cell to the presence of foreign or misplaced DNA in the cytoplasm. This event triggers a potent antiviral and inflammatory response, primarily through the activation of the STIMULATOR of INTERFERON GENES (STING) pathway. The identification of cGAMP and its synthase, cGAS, filled a significant gap in our knowledge of how cytosolic DNA is detected to initiate an immune response. This breakthrough has since catalyzed extensive research into the cGAS-STING pathway, opening new avenues for therapeutic interventions in infectious diseases, autoimmune disorders, and cancer immunotherapy. This guide delves into the key experiments, quantitative data, and methodologies that underpinned these discoveries, with a particular focus on the development of cGAMP diammonium salt as a vital tool for researchers.

The Discovery of cGAMP and cGAS: A New Era in Innate Immunity

Prior to 2012, it was understood that cytosolic double-stranded DNA (dsDNA) could trigger the production of type I interferons (IFNs), a critical component of the antiviral response, and that this process was dependent on the endoplasmic reticulum-resident protein STING. However, the precise mechanism by which DNA initiated this signaling cascade remained elusive.

The groundbreaking work of Dr. Zhijian "James" Chen's laboratory led to the identification of cGAMP as the endogenous ligand that activates STING.[1][2][3] Through meticulous biochemical fractionation of cell extracts, they isolated a small molecule that could activate STING and induce an interferon response.[4] Using mass spectrometry, they identified this molecule as cyclic GMP-AMP (cGAMP).[4]

Concurrently, Chen's group identified the enzyme responsible for cGAMP synthesis: cyclic GMP-AMP synthase (cGAS). By fractionating cytosolic extracts and assaying for cGAMP synthesis activity, they purified and identified cGAS as a nucleotidyltransferase that produces cGAMP from ATP and GTP in the presence of dsDNA. This discovery established the core components of a novel signaling pathway: cytosolic dsDNA is detected by cGAS, which then synthesizes cGAMP, the second messenger that subsequently binds to and activates STING.

A key structural feature of the cGAMP produced by mammalian cGAS is the presence of mixed 2'-5' and 3'-5' phosphodiester linkages, forming what is now known as 2',3'-cGAMP. This unique structure is crucial for its high-affinity binding to STING, distinguishing it from the 3',3'-linked cyclic dinucleotides produced by bacteria.

Quantitative Data

The discovery of cGAMP and cGAS was supported by rigorous quantitative analysis of the interactions and enzymatic activities within the pathway.

cGAS Enzyme Kinetics

The enzymatic activity of cGAS in producing cGAMP from ATP and GTP has been characterized, providing insights into its catalytic efficiency.

| Substrate | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Catalytic Efficiency (kcat/Km) |

| ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 5.9 x 10⁻³ µM⁻¹min⁻¹ |

| GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁻² µM⁻¹min⁻¹ |

| Data obtained from in vitro characterization of cGAS enzymatic activity. |

cGAMP Concentration in Cells

The intracellular and extracellular concentrations of cGAMP can vary depending on the cell type and the presence of stimuli like cytosolic DNA.

| Cell Line | Condition | Intracellular cGAMP | Extracellular cGAMP |

| 293T cGAS ENPP1-/- | Unstimulated | ~100-200 nM | Time-dependent increase |

| MC38 | Unstimulated | Below detection limit (~40 nM) | Time-dependent increase |

| 4T1-luc | Unstimulated | Detectable | Detectable |

| Data from studies on cGAMP export from cancer cells. |

The Role of this compound Salt

For research and therapeutic development, cGAMP is often synthesized and utilized as a diammonium salt. While the initial publications on the discovery of cGAMP do not specify the salt form, the use of diammonium salt is a standard practice in nucleotide chemistry to enhance the stability and solubility of the compound in aqueous solutions for biological assays. The two ammonium (B1175870) ions (NH₄⁺) neutralize the negative charges on the phosphate (B84403) groups of the cGAMP molecule. This salt form is readily soluble in physiological buffers, ensuring its bioavailability in cell-based assays and in vivo studies aimed at activating the STING pathway.

Experimental Protocols

The identification of cGAMP and cGAS involved a series of sophisticated biochemical and analytical techniques.

Purification of cGAS

Objective: To isolate cGAS from cellular extracts for identification and characterization.

Methodology:

-

Cell Lysis: Murine fibrosarcoma L929 cells, known to have robust cGAMP synthesizing activity, are harvested and lysed to produce a cytosolic extract (S100).

-

Biochemical Fractionation: The S100 extract is subjected to a series of column chromatography steps to separate proteins based on their physicochemical properties. This multi-step process typically includes ion-exchange and size-exclusion chromatography.

-

Activity Assay: Fractions from each chromatography step are assayed for their ability to synthesize a STING-activating molecule from ATP and GTP in the presence of DNA. The activity is often measured by the induction of IRF3 dimerization in permeabilized reporter cells.

-

Mass Spectrometry: Fractions exhibiting the highest activity are analyzed by quantitative mass spectrometry to identify the proteins present. cGAS is identified as the protein that consistently co-purifies with the synthesizing activity.

In Vitro cGAMP Synthesis Assay

Objective: To measure the enzymatic activity of purified cGAS.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.5), MgCl₂, and NaCl.

-

Component Addition: Purified recombinant cGAS, dsDNA (e.g., herring testis DNA), ATP, and GTP are added to the reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for cGAMP synthesis.

-

Reaction Termination: The reaction is stopped, often by heat inactivation.

-

cGAMP Quantification: The amount of cGAMP produced is quantified using methods such as high-performance liquid chromatography (HPLC), mass spectrometry, or a luciferase-based coupled enzyme assay.

Identification and Quantification of cGAMP by Mass Spectrometry

Objective: To identify and quantify cGAMP from biological samples.

Methodology:

-

Sample Preparation: cGAMP is extracted from cell lysates or in vitro reaction mixtures. This may involve a heat-resistant fractionation step to enrich for small molecules.

-

Chromatographic Separation: The extracted sample is subjected to liquid chromatography (LC) to separate cGAMP from other nucleotides and cellular components.

-

Mass Spectrometry Analysis: The eluent from the LC is introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the cGAMP molecule, generating a characteristic fragmentation pattern that confirms its identity and allows for precise quantification.

Visualizing the Discovery

The following diagrams illustrate the key pathways and workflows involved in the discovery and study of cGAMP.

Figure 1: The cGAS-STING signaling pathway.

Figure 2: Workflow for an in vitro cGAS enzymatic assay.

Figure 3: Workflow for cGAMP purification by anion exchange chromatography.

Conclusion

The discovery of cGAMP and cGAS has fundamentally reshaped our understanding of innate immunity, revealing a sophisticated mechanism for detecting cytosolic DNA. This knowledge has provided critical insights into host defense against pathogens and the pathophysiology of autoimmune diseases. The development and use of synthetic cGAMP, including its diammonium salt form, has been instrumental in dissecting the intricacies of the cGAS-STING pathway and continues to be a vital tool in the development of novel immunotherapies and vaccine adjuvants. The ongoing exploration of this pathway promises to yield further transformative discoveries with significant implications for human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide on the Role of cGAMP Diammonium Salt as a Second Messenger in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cyclic GMP-AMP (cGAMP) diammonium salt, its function as a critical second messenger in the cGAS-STING pathway of the innate immune system, and its relevance in therapeutic development.

Introduction to cGAMP and the cGAS-STING Pathway

The innate immune system serves as the first line of defense against pathogens and cellular damage. A key signaling cascade in this system is the cGAS-STING pathway, which is responsible for detecting cytosolic DNA—a hallmark of viral infections or cellular stress.[1]

-

Cyclic GMP-AMP Synthase (cGAS): The DNA Sensor : cGAS is a cytosolic enzyme that recognizes double-stranded DNA (dsDNA) in a sequence-independent manner.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[3][4]

-

2'3'-cGAMP: The Second Messenger : The newly synthesized 2'3'-cGAMP is an endogenous second messenger that relays the signal from cGAS. It is a unique cyclic dinucleotide containing both 2'-5' and 3'-5' phosphodiester linkages.[5] In research and clinical settings, cGAMP is often used as a diammonium salt to enhance its solubility and stability in aqueous solutions.

-

Stimulator of Interferon Genes (STING): The Adaptor Protein : cGAMP's primary target is the STING protein, an adaptor molecule located on the membrane of the endoplasmic reticulum (ER).[6] The binding of cGAMP to the STING dimer induces a significant conformational change.[7]

-

Downstream Signaling : This activation triggers STING to translocate from the ER to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, mounting a potent antimicrobial and anti-tumor response.[1][9]

Quantitative Data Summary

The interactions within the cGAS-STING pathway are characterized by specific binding affinities and activation concentrations. This data is crucial for understanding the pathway's sensitivity and for the development of therapeutic agonists and antagonists.

Table 1: Binding Affinities and Activation Potency

| Interacting Molecules | Parameter | Value | Species | Notes |

|---|---|---|---|---|

| dsDNA (≥36 bp) & cGAS | Kd | ~87.6 nM | Not Specified | Optimal cGAS activity requires at least 36 bp of dsDNA.[10] |

| 2'3'-cGAMP & STING | Kd | ~4.6 nM | Not Specified | Demonstrates a very high affinity, making it a potent physiological ligand.[10][11] |

| c-di-GMP & STING | Kd | ~1.38 µM | Not Specified | Binds with ~300-fold weaker affinity than 2'3'-cGAMP.[10] |

| di-ABZI (Synthetic Agonist) & STING | EC50 | Markedly lower than cGAMP | Human | Measured by IFN-β production in human PBMCs.[12] |

| cGAMP/MOL | EC50 | 6.5-fold lower than free cGAMP | Human | Measured by IRF responses in THP-1 reporter cells.[13] |

Key Experimental Protocols

Investigating the cGAS-STING pathway involves a variety of biochemical and cell-based assays. Below are outlines of common methodologies.

In Vitro cGAS Enzymatic Activity Assay

This assay quantifies the production of 2'3'-cGAMP by recombinant cGAS in response to a DNA stimulus.

-

Principle : Recombinant cGAS is incubated with its substrates (ATP and GTP) and a DNA agonist (e.g., dsDNA). The resulting 2'3'-cGAMP is then measured.

-

Key Reagents :

-

General Procedure :

-

Prepare a reaction mixture containing assay buffer, cGAS, and dsDNA.

-

If testing inhibitors, add the compound at various concentrations.

-

Initiate the reaction by adding a mix of ATP and GTP.[14]

-

Incubate the reaction at 37°C for a defined period (e.g., 60-90 minutes).[14]

-

Stop the reaction (e.g., by heat inactivation or adding EDTA).

-

Quantify the 2'3'-cGAMP produced using methods like competitive ELISA, TR-FRET, or LC-MS.[14][16]

-

Cellular STING Activation Assay (THP-1 Reporter Cells)

This cell-based assay measures the downstream consequences of STING activation, such as the induction of the interferon response. Human THP-1 monocytic cells are frequently used as they endogenously express all components of the cGAS-STING pathway.[17]

-

Principle : THP-1 cells, often engineered with a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE), are stimulated with a STING agonist.[17][18] Pathway activation leads to luciferase expression, which is measured as a luminescent signal.

-

Cell Line : THP-1 ISRE-Lucia reporter cell line.[17]

-

Key Reagents :

-

General Procedure :

-

Seed THP-1 reporter cells into a 96-well plate.[18]

-

Prepare serial dilutions of the STING agonist (e.g., this compound salt).

-

Add the agonist to the cells. For cGAMP, cells may need to be permeabilized (e.g., with digitonin) or a specialized delivery vehicle may be used, as extracellular cGAMP is not readily internalized by all cell types.[20]

-

Incubate the cells for a suitable period (e.g., 16-24 hours).[18][21]

-

Add the luciferase substrate reagent to the wells.

-

Measure luminescence using a luminometer. The signal intensity correlates with the level of STING pathway activation.[18]

-

-

Alternative Readouts : Besides reporter assays, STING activation can be assessed by measuring the phosphorylation of STING, TBK1, and IRF3 via Western Blot, or by quantifying the secretion of cytokines like IFN-β and CXCL10 using ELISA.[13][22]

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 5. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | cGAMP the travelling messenger [frontiersin.org]

- 7. cGAS-STING pathway in cancer biotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGAMP the travelling messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]

- 20. embopress.org [embopress.org]

- 21. STING Reporter THP1 Cell Line [en.genomeditech.com]

- 22. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Mechanism of the cGAS-STING Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key danger signal associated with viral and bacterial infections, cellular damage, and tumorigenesis.[1][2] Activation of this pathway culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response. This technical guide provides a comprehensive overview of the core mechanisms of the cGAS-STING pathway, detailed experimental protocols for its study, and quantitative data to support researchers and drug development professionals.

Core Signaling Pathway

The cGAS-STING signaling cascade is initiated by the sensing of cytosolic dsDNA and proceeds through a series of tightly regulated molecular events:

-

dsDNA Sensing by cGAS: The pathway is initiated when cyclic GMP-AMP synthase (cGAS) directly binds to dsDNA in the cytoplasm.[3] This binding is largely sequence-independent.[4] Upon binding, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[3]

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[3] cGAMP is a second messenger that is unique to this pathway.

-

STING Activation and Translocation: cGAMP binds to the stimulator of interferon genes (STING), a transmembrane protein located on the endoplasmic reticulum (ER).[3] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][2]

-

TBK1 and IRF3 Recruitment and Activation: In the Golgi, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][5] TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2][6] Key phosphorylation sites on IRF3 include Serine 386 and Serine 396.[7][8]

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.[8]

-

Gene Transcription: In the nucleus, the IRF3 dimer, along with other transcription factors like NF-κB (which is also activated by the STING pathway), binds to the promoter regions of target genes, including interferon-beta (IFN-β) and other pro-inflammatory cytokines, initiating their transcription.[8][9]

Quantitative Data

The following tables summarize key quantitative data for the human cGAS-STING pathway, providing a reference for kinetic and affinity-based studies.

Table 1: Binding Affinities (Kd)

| Interacting Molecules | Dissociation Constant (Kd) | Method |

| cGAS : dsDNA | ~90 nM | Fluorescence Anisotropy |

| STING : 2'3'-cGAMP | ~4 nM - 0.543 µM | Surface Plasmon Resonance (SPR) |

| STING : TBK1 | cGAMP-dependent | SPR |

Table 2: Enzymatic Kinetics of cGAS

| Substrate | Michaelis Constant (Km) | Catalytic Rate (kcat) | Catalytic Efficiency (kcat/Km) |

| ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 5.9 x 10⁻³ µM⁻¹min⁻¹ |

| GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁻² µM⁻¹min⁻¹ |

Data for prokaryotic cGAS, as detailed characterization of human cGAS kinetics can vary.[10]

Table 3: Cellular Protein Abundance

| Protein | Cell Type | Abundance (copies per cell) | Method |

| cGAS | Various | Highly variable, generally low | Quantitative Proteomics |

| STING | Various | Expressed in many cell types | Quantitative Proteomics |

Absolute concentrations are cell-type dependent and can be influenced by various stimuli.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cGAS-STING signaling pathway.

Protocol 1: In Vitro cGAS Enzymatic Activity Assay (HPLC-based)

This assay quantitatively measures the production of 2'3'-cGAMP by recombinant cGAS.[13]

Materials:

-

Recombinant human cGAS protein

-

dsDNA (e.g., 80 bp dsDNA probes)[4]

-

ATP and GTP solutions

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

Reaction Buffer

-

Recombinant cGAS (e.g., 0.2 µM)

-

dsDNA (e.g., 3 µM)

-

ATP (e.g., 100 µM)

-

GTP (e.g., 100 µM)

-

-

Initiate the reaction by incubating at 37°C.

-

At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by heating at 95°C for 5 minutes.

-

Centrifuge the samples at high speed to pellet any precipitate.

-

Analyze the supernatant by HPLC to separate and quantify the amount of 2'3'-cGAMP produced. A known concentration of 2'3'-cGAMP should be used to generate a standard curve.

Protocol 2: STING Pathway Activation in Cell Culture and Western Blot Analysis of IRF3 Phosphorylation

This protocol describes how to activate the STING pathway in cultured cells and detect the phosphorylation of IRF3 as a marker of pathway activation.[1]

Materials:

-

HEK293T cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

2'3'-cGAMP

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in a 6-well plate to ~70-80% confluency.

-

Transfect the cells with 2'3'-cGAMP (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol. Include an untransfected control.

-

-

Cell Lysis:

-

After 3-6 hours of stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 15 minutes.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 (Ser396) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Protocol 3: IFN-β Promoter Luciferase Reporter Assay

This assay measures the transcriptional activation of the IFN-β promoter, a key downstream target of the cGAS-STING pathway.[8][14]

Materials:

-

HEK293T cells

-

IFN-β promoter-luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

2'3'-cGAMP

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Transfection:

-

Co-transfect HEK293T cells in a 24-well plate with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase plasmid.

-

-

Stimulation:

-

24 hours post-transfection, stimulate the cells with 2'3'-cGAMP (e.g., 1 µg/mL) for 6-8 hours. Include an unstimulated control.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of IFN-β promoter activity in stimulated cells compared to unstimulated cells.

-

Visualizations

cGAS-STING Signaling Pathway

Caption: The canonical cGAS-STING signaling pathway.

Experimental Workflow: Validating a cGAS-STING Pathway Inhibitor

Caption: A typical experimental workflow for validating a cGAS-STING pathway inhibitor.

Logical Relationships of Experimental Readouts

Caption: Logical flow of key experimental readouts in the cGAS-STING pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit Monoclonal Antibody (#29047) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | IRF3 is phosphorylated by TBK1 [reactome.org]

- 8. IFN-β promoter reporter assay. [bio-protocol.org]

- 9. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

cGAMP: A Master Regulator Bridging Innate and Adaptive Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclic dinucleotide 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) has emerged as a critical second messenger that forms a crucial link between the innate and adaptive immune systems. Produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic double-stranded DNA (dsDNA), cGAMP initiates a potent immune response through the activation of the STING (Stimulator of Interferon Genes) pathway. This guide provides a comprehensive technical overview of the mechanisms by which cGAMP orchestrates this complex interplay, offering valuable insights for researchers and professionals in immunology and drug development.

The Core Mechanism: cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.

Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of cGAMP from ATP and GTP.[1] cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[2][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][3] In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). Activated TBK1 phosphorylates both STING and the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

Bridging to Adaptive Immunity: The Role of Antigen-Presenting Cells

The production of type I IFNs and other inflammatory signals initiated by cGAMP is the critical juncture where innate immunity begins to orchestrate the adaptive immune response. This is primarily achieved through the activation of professional antigen-presenting cells (APCs), with dendritic cells (DCs) playing a central role.

cGAMP directly stimulates the maturation of DCs. This maturation process is characterized by the upregulation of several key surface molecules essential for T cell activation:

-

MHC Class I and II Molecules: Increased expression of Major Histocompatibility Complex (MHC) molecules enhances the presentation of antigens to CD8+ and CD4+ T cells, respectively.

-

Co-stimulatory Molecules: Upregulation of CD40, CD80, and CD86 provides the necessary secondary signals for the full activation and proliferation of T cells.

Mature DCs, laden with antigens from the site of infection or cellular damage, migrate to the draining lymph nodes where they present these antigens to naive T cells, initiating the adaptive immune response.

Quantitative Data on cGAMP-Mediated Immune Activation

The immunostimulatory effects of cGAMP have been quantified in numerous preclinical studies, highlighting its potential as a vaccine adjuvant and immunotherapeutic agent.

Table 1: Upregulation of Dendritic Cell Activation Markers by cGAMP

| Marker | Cell Type | Stimulant | Fold Change / % Positive Cells | Reference |

| CD40 | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~80% positive cells | |

| CD80 | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~70% positive cells | |

| CD86 | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~90% positive cells | |

| MHC Class II | Murine bone marrow-derived DCs | 5 µg/ml cGAMP | ~95% positive cells | |

| CD83 | Human PBMC-derived DCs | 60 µg/ml cGAMP | ~60% positive cells |

Table 2: Enhancement of Antigen-Specific T Cell Responses by cGAMP Adjuvant

| Antigen | Adjuvant | T Cell Type | Response Metric | Result | Reference |

| Ovalbumin (OVA) | 2'3'-cGAMP | OVA-specific CD8+ T cells | % of total CD8+ T cells (tetramer+) | ~1.5% (vs. <0.1% with OVA alone) | |

| Ovalbumin (OVA) | 2'3'-cGAMP | OVA-specific CD8+ T cells | IFN-γ producing cells (ICS) | Significant increase vs. OVA alone | |

| HIV-1 Gag p24 | 2'3'-cGAMP | Gag-specific CD8+ T cells | IFN-γ secreting cells (ELISpot) | ~2-fold increase vs. NP-p24 alone | |

| Melanoma Antigen (EV10) | 2'3'-cGAMP | EV10-specific CD8+ T cells | % of total CD8+ T cells (tetramer+) | ~0.8% (potent induction) |

Key Experimental Protocols

Reproducible and robust experimental methodologies are essential for studying the effects of cGAMP. Below are outlines of key protocols.

In Vitro Dendritic Cell Maturation Assay

This assay assesses the ability of cGAMP to induce the maturation of DCs, typically measured by the upregulation of surface activation markers.

-

Isolation of DCs: Bone marrow cells from mice can be cultured with GM-CSF and IL-4 for 6-8 days to generate bone marrow-derived DCs (BMDCs). Alternatively, human peripheral blood mononuclear cells (PBMCs) can be used to isolate monocytes, which are then differentiated into DCs using GM-CSF and IL-4.

-

Stimulation: Immature DCs are stimulated with varying concentrations of cGAMP (e.g., 1-100 µg/ml) for 24-48 hours. A negative control (medium alone) and a positive control (e.g., LPS) should be included.

-

Flow Cytometry Staining: Cells are harvested and stained with fluorescently labeled antibodies against DC markers (e.g., CD11c) and activation markers (e.g., CD40, CD80, CD86, MHC Class II). A viability dye is crucial to exclude dead cells.

-

Data Acquisition and Analysis: Samples are acquired on a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker are quantified on the gated CD11c+ population.

In Vivo Assessment of Antigen-Specific T Cell Responses

This protocol evaluates the efficacy of cGAMP as a vaccine adjuvant in enhancing antigen-specific T cell responses in an animal model.

-

Immunization: Mice (e.g., C57BL/6) are immunized via a relevant route (e.g., intramuscularly, intranasally) with a model antigen (e.g., ovalbumin - OVA) alone or in combination with cGAMP. A booster immunization is typically given 2-3 weeks after the primary immunization.

-

Tissue Harvesting: One to two weeks after the final immunization, spleens and/or lymph nodes are harvested to isolate lymphocytes.

-

T Cell Response Assays:

-

ELISpot Assay: Splenocytes are re-stimulated in vitro with the specific antigen or peptide epitopes. The number of cytokine-secreting cells (e.g., IFN-γ) is quantified as spot-forming units (SFUs).

-

Intracellular Cytokine Staining (ICS): Splenocytes are re-stimulated with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then surface-stained for T cell markers (e.g., CD3, CD8, CD4) and intracellularly for cytokines (e.g., IFN-γ, TNF-α). The frequency of cytokine-producing T cells is determined by flow cytometry.

-

Tetramer Staining: Fluorochrome-labeled MHC-peptide tetramers are used to directly stain and quantify the frequency of antigen-specific T cells by flow cytometry.

-

Western Blot for STING Pathway Activation

This method is used to detect the phosphorylation of key signaling proteins in the STING pathway, confirming its activation by cGAMP.

-

Cell Lysis: Cells (e.g., THP-1 monocytes) are stimulated with cGAMP for a specific time course (e.g., 0, 1, 3, 6 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STING (p-STING) and IRF3 (p-IRF3). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are used for normalization.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using image analysis software.

Conclusion

cGAMP stands as a pivotal molecule that efficiently translates the detection of danger signals by the innate immune system into a robust and specific adaptive immune response. Its ability to activate the cGAS-STING pathway, leading to type I IFN production and the maturation of dendritic cells, makes it a powerful driver of T cell and B cell immunity. The in-depth understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the continued exploration of cGAMP and other STING agonists as next-generation vaccine adjuvants and cancer immunotherapies. The methodologies outlined in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this critical immune signaling pathway.

References

The Dawn of a New Messenger: Initial Studies on cGAMP's Role in Cellular Signaling

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of cyclic GMP-AMP (cGAMP) as a second messenger in metazoan cells marked a paradigm shift in our understanding of innate immunity. This technical guide delves into the seminal studies that first identified cGAMP and elucidated its critical function in the cGAS-STING signaling pathway, a cornerstone of cytosolic DNA sensing. We provide a detailed overview of the experimental methodologies, quantitative data from these foundational papers, and visual representations of the key processes to offer a comprehensive resource for professionals in the field.

The cGAS-STING Pathway: An Overview

The presence of double-stranded DNA (dsDNA) in the cytoplasm is a potent danger signal, indicative of viral or bacterial infection, or cellular damage. The cell employs the cGAS-STING pathway to detect and respond to this threat. The key players in this pathway are:

-

Cyclic GMP-AMP Synthase (cGAS): A cytosolic DNA sensor that, upon binding to dsDNA, synthesizes cGAMP from ATP and GTP.[1]

-

Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide that acts as a second messenger, relaying the signal from cGAS.[2]

-

Stimulator of Interferon Genes (STING): An endoplasmic reticulum (ER)-resident transmembrane protein that functions as the receptor for cGAMP.[2]

-

TANK-Binding Kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3): Downstream signaling molecules that are activated upon cGAMP binding to STING, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.

The activation of this pathway initiates a potent antiviral and anti-proliferative cellular state, making it a critical area of research for infectious diseases, autoimmune disorders, and cancer immunotherapy.

Quantitative Data from Initial Studies

The following tables summarize the key quantitative findings from the seminal papers by Wu et al. and Sun et al. (2013), which laid the groundwork for our understanding of cGAMP signaling.

| Parameter | Value | Source |

| cGAMP for IRF3 Activation | Robust at concentrations as low as 10 nM | Wu et al., 2013[2] |

| cGAMP for IFN-β Induction | Robust at concentrations as low as 10 nM | Wu et al., 2013[2] |

Table 1: Effective Concentrations of cGAMP for STING Pathway Activation in L929 Cells.

| Cyclic Dinucleotide | Relative Potency in Inducing IFN-β | Source |

| cGAMP | High | Wu et al., 2013 |

| c-di-GMP | Low | Wu et al., 2013 |

| c-di-AMP | Low | Wu et al., 2013 |

Table 2: Relative Potency of Different Cyclic Dinucleotides in Activating the STING Pathway.

Experimental Protocols from Seminal Studies

This section provides detailed methodologies from the initial studies that identified cGAMP and cGAS, offering a practical guide for researchers looking to replicate or build upon this foundational work.

Identification of cGAMP from L929 Cell Cytosolic Extracts (Wu et al., 2013)

The initial discovery of cGAMP involved a meticulous biochemical fractionation of cytosolic extracts from murine L929 fibroblasts.

1. Preparation of Cytosolic Extracts:

-

L929 cells were harvested and washed with phosphate-buffered saline (PBS).

-

Cells were resuspended in a hypotonic buffer (10 mM Tris-HCl pH 7.5, 10 mM KCl, 1.5 mM MgCl2) and incubated on ice.

-

Cells were lysed by dounce homogenization.

-

The lysate was centrifuged to pellet nuclei and mitochondria, and the resulting supernatant (S100) was collected.

2. Biochemical Fractionation:

-

The S100 extract was subjected to a series of chromatographic steps to purify the STING-activating molecule.

-

Anion Exchange Chromatography: The S100 extract was loaded onto a Mono Q column and eluted with a salt gradient. Fractions were tested for their ability to activate IRF3 in a permeabilized cell assay.

-

Size Exclusion Chromatography: Active fractions from the Mono Q column were pooled and applied to a Superdex Peptide column to separate molecules based on size.

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC): Further purification was achieved using a C18 reverse-phase HPLC column.

3. Mass Spectrometry Analysis:

-

The purified active fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass-to-charge ratio (m/z) of the molecule was determined to be 675.1, corresponding to the protonated form of a cyclic GMP-AMP dinucleotide.

-

Fragmentation analysis confirmed the identity of the molecule as cGAMP.

Purification of cGAS from L929 Cells (Sun et al., 2013)

Following the discovery of cGAMP, the same research group identified the enzyme responsible for its synthesis, cGAS.

1. Preparation of Cytosolic Extracts:

-

Similar to the cGAMP identification protocol, S100 cytosolic extracts were prepared from L929 cells.

2. Chromatographic Purification of cGAS Activity:

-

The S100 extract was subjected to a multi-step chromatography protocol to isolate the cGAMP synthase.

-

Heparin-Sepharose Chromatography: The extract was first passed through a Heparin-Sepharose column.

-

Anion Exchange Chromatography: The flow-through from the heparin column was then applied to a Mono Q anion exchange column.

-

Size Exclusion Chromatography: Active fractions were further purified based on size using a Superose 6 column.

-

DNA-Cellulose Chromatography: The final purification step utilized a DNA-cellulose column to enrich for DNA-binding proteins.

3. In Vitro cGAMP Synthesis Assay:

-

Fractions from each chromatography step were incubated with ATP, GTP, and herring testis DNA.

-

The production of cGAMP was assessed by testing the ability of the reaction mixture to activate IRF3 in permeabilized Raw264.7 cells.

4. Mass Spectrometry and Protein Identification:

-

The protein bands from the final active fraction were excised from an SDS-PAGE gel and subjected to in-gel trypsin digestion.

-

The resulting peptides were analyzed by LC-MS/MS.

-

The peptide sequences identified a previously uncharacterized protein, which was named cGAS.

Conclusion

The initial studies on cGAMP's function in cellular signaling fundamentally changed our understanding of innate immunity. The meticulous biochemical approaches employed by the Chen laboratory and others not only identified a novel second messenger but also unveiled the critical DNA sensor, cGAS. These foundational discoveries have paved the way for a burgeoning field of research with significant implications for the development of novel therapeutics for a wide range of human diseases. This technical guide provides a detailed look into the experimental underpinnings of this field, serving as a valuable resource for researchers and professionals seeking to contribute to this exciting area of science.

References

Activating the Guardian: A Technical Guide to the cGAMP-STING Signaling Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of STING Activation by cGAMP.

The discovery of the cGAS-STING signaling pathway has revolutionized our understanding of innate immunity. This pathway is a critical sentinel system for the detection of cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. At the heart of this pathway lies the direct binding of the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP), to the endoplasmic reticulum-resident protein, STIMULATOR OF INTERFERON GENES (STING). This interaction initiates a cascade of events culminating in the production of type I interferons and other inflammatory cytokines, mounting a robust immune response. This technical guide provides a detailed overview of the fundamental principles governing STING activation by cGAMP, including the core signaling pathway, quantitative binding data, and detailed experimental protocols for studying this pivotal interaction.

The Core Signaling Pathway: From cGAMP Binding to Gene Transcription

The activation of STING by cGAMP is a multi-step process characterized by significant conformational changes and subcellular translocation.[1][2][3]

-

cGAMP Binding and STING Dimer Conformational Change: In its inactive state, STING exists as a homodimer on the endoplasmic reticulum (ER) membrane. The binding of cGAMP to the ligand-binding domain (LBD) of the STING dimer induces a significant conformational change. This change involves a "closing" of the V-shaped dimer, effectively securing the cGAMP molecule within a pocket at the dimer interface.

-

Oligomerization and Translocation: The cGAMP-induced conformational change promotes the oligomerization of STING dimers. These higher-order STING oligomers then translocate from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.

-

TBK1 Recruitment and Activation: In the Golgi, the C-terminal tail (CTT) of the activated STING oligomers serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Nuclear Translocation: Activated TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylation of IRF3 leads to its dimerization and subsequent translocation into the nucleus.

-

Gene Transcription: In the nucleus, phosphorylated IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. The STING pathway can also activate the NF-κB signaling pathway.

Visualizing the cGAMP-STING Signaling Pathway

The following diagram illustrates the key events in the cGAMP-mediated activation of the STING signaling pathway.

Caption: cGAMP-STING Signaling Pathway.

Quantitative Analysis of the cGAMP-STING Interaction

The binding affinity of cGAMP for STING is a critical parameter in the activation of the downstream signaling pathway. This interaction has been quantified by various biophysical methods, with Isothermal Titration Calorimetry (ITC) being a prominent technique. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger interaction.

| Ligand | STING Species | Method | Dissociation Constant (Kd) | Reference |

| 2'3'-cGAMP | Human | ITC | 4.6 nM | |

| 2'3'-cGAMP | Human | ITC | 287 nM | |

| 3'3'-cGAMP | Human | ITC | 1.61 µM |

Note: Variations in reported Kd values can be attributed to differences in experimental conditions, including buffer composition, temperature, and the specific STING protein construct used (e.g., full-length vs. C-terminal domain).

Experimental Protocols for Studying STING Activation

A variety of in vitro and cell-based assays are employed to investigate the activation of STING by cGAMP. Below are detailed protocols for key experiments.

Luciferase Reporter Assay for STING Pathway Activation

This cell-based assay is a robust method for quantifying the transcriptional output of the STING pathway by measuring the activity of a reporter gene (luciferase) under the control of an IFN-β or ISRE promoter.

a. Materials:

-

HEK293T cells

-

Expression plasmid for human STING

-

IFN-β promoter-driven firefly luciferase reporter plasmid (e.g., pGL3-IFNβ-Luc)

-

Renilla luciferase reporter plasmid for normalization (e.g., pRL-CMV)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

2'3'-cGAMP

-

Dual-Luciferase Reporter Assay System

-

Luminometer

b. Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the STING expression plasmid, the IFN-β-firefly luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

STING Activation: After 18-24 hours of transfection, stimulate the cells with varying concentrations of 2'3'-cGAMP. cGAMP can be introduced into cells by transfection or by permeabilizing the cells with a low concentration of digitonin.

-

Cell Lysis: After a further 18-24 hours of stimulation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity relative to the unstimulated control.

Western Blot Analysis of STING Pathway Phosphorylation

This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as STING itself, TBK1, and IRF3, which is a hallmark of pathway activation.

a. Materials:

-

Cell line of interest (e.g., THP-1 monocytes, RAW264.7 macrophages)

-

2'3'-cGAMP

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

b. Protocol:

-

Cell Treatment: Seed cells and allow them to adhere. Stimulate the cells with 2'3'-cGAMP for the desired time points.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

-

Data Analysis: Visualize and quantify the band intensities using an imaging system and appropriate software. Normalize the phosphorylated protein levels to the total protein levels.

Isothermal Titration Calorimetry (ITC) for cGAMP-STING Binding

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

a. Materials:

-

Isothermal titration calorimeter

-

Purified recombinant STING protein (e.g., C-terminal domain)

-

2'3'-cGAMP

-

Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

b. Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified STING protein against the ITC buffer to ensure buffer matching.

-

Dissolve the 2'3'-cGAMP in the same dialysis buffer.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the STING protein solution into the sample cell of the calorimeter.

-

Load the cGAMP solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the cGAMP solution into the STING protein solution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the Kd, n, and ΔH.

-

Visualizing an Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of a compound on cGAMP-mediated STING activation.

Caption: A typical experimental workflow.

This guide provides a foundational understanding of the principles and methodologies central to the study of cGAMP-mediated STING activation. A thorough grasp of these concepts is essential for researchers aiming to unravel the complexities of this vital innate immune signaling pathway and for professionals engaged in the development of novel therapeutics targeting STING for the treatment of a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer.

References

Methodological & Application

Application Notes: In Vitro Stimulation of Dendritic Cells with cGAMP Diammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (cGAMP) is a potent second messenger molecule that activates the STIMULATOR of INTERFERON GENES (STING) signaling pathway, a critical component of the innate immune system.[1][2] The activation of the cGAS-STING pathway in dendritic cells (DCs) is crucial for initiating adaptive immune responses against pathogens and tumors.[3][4] Upon stimulation with cGAMP, DCs undergo maturation, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines and type I interferons (IFNs).[5] This application note provides a detailed protocol for the in vitro stimulation of dendritic cells with cGAMP diammonium salt to induce their activation and maturation.

Principle of the Assay

cGAMP, a cyclic dinucleotide (CDN), is produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). Activated STING also initiates the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The secreted type I IFNs can act in an autocrine or paracrine manner to further enhance DC activation and maturation, characterized by increased expression of surface markers like CD40, CD80, CD86, and MHC class II.

cGAMP-STING Signaling Pathway

Caption: cGAMP activates the STING pathway, leading to IRF3 and NF-κB activation and subsequent production of type I interferons and pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the concentrations of cGAMP and incubation times used for in vitro dendritic cell stimulation as reported in the literature.

Table 1: cGAMP Concentration and Incubation Time for Dendritic Cell Stimulation

| Cell Type | cGAMP Concentration | Incubation Time | Outcome Measured | Reference |

| Murine Bone Marrow-Derived DCs | 5 µg/ml | 24 hours | Upregulation of CD40, CD54, CD80, CD86, MHC class II | |

| Human PBMC-Derived DCs | 60 µg/ml | 24 hours | Upregulation of CD40, CD54, CD80, CD83, CD86, MHC class II | |

| Murine Splenic pDCs and cDCs | 1 or 10 nmol | 18 hours | Cell survival, activation | |

| Mouse Dendritic Cell Line (DC2.4) | 0.025 µg cGAMP / 1 µg STINGΔTM protein | 24 hours | STING activation |

Note: The conversion of µg/ml to molarity depends on the specific form of this compound salt used. Researchers should calculate the appropriate molar concentrations based on the molecular weight of their specific reagent.

Table 2: Upregulation of DC Activation Markers Following cGAMP Stimulation

| Marker | Function | Typical Upregulation |

| CD40 | Co-stimulatory molecule for T cell activation | Significantly increased |

| CD80 (B7-1) | Co-stimulatory molecule for T cell activation | Significantly increased |

| CD86 (B7-2) | Co-stimulatory molecule for T cell activation | Significantly increased |

| MHC Class II | Antigen presentation to CD4+ T cells | Significantly increased |

| CD54 (ICAM-1) | Adhesion molecule | Increased |

| CD83 | Maturation marker for human DCs | Increased |

Experimental Protocols

Materials and Reagents

-

Dendritic Cells: Murine bone marrow-derived dendritic cells (BMDCs), human monocyte-derived dendritic cells (Mo-DCs), or a dendritic cell line (e.g., DC2.4).

-

This compound Salt: Lyophilized powder.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

For BMDC generation: GM-CSF and IL-4.

-

For Mo-DC generation: GM-CSF and IL-4.

-

Sterile, nuclease-free water or PBS for reconstituting cGAMP.

-

Transfection reagent (optional but recommended for enhanced delivery): e.g., Lipofectamine, FuGENE, or specific reagents for DC transfection.

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer: PBS with 2% FBS and 0.1% sodium azide.

-

Antibodies for Flow Cytometry: Fluorochrome-conjugated antibodies against CD11c, CD40, CD80, CD86, MHC Class II, and corresponding isotype controls.

-

ELISA Kits: For quantification of cytokines (e.g., IFN-β, TNF-α, IL-6, IL-12).

-

Cell culture plates: 6-well, 12-well, or 96-well plates.

Experimental Workflow

Caption: Workflow for in vitro stimulation of dendritic cells with cGAMP and subsequent analysis of activation.

Step-by-Step Protocol

1. Preparation of Dendritic Cells

-

For Murine BMDCs: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/ml GM-CSF and 10 ng/ml IL-4. On day 3, replace half of the medium with fresh medium containing cytokines. On day 6 or 7, non-adherent and loosely adherent cells are immature DCs and are ready for use.

-

For Human Mo-DCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Purify monocytes by plastic adherence or using CD14 magnetic beads. Culture the monocytes in complete RPMI-1640 medium supplemented with 50 ng/ml GM-CSF and 20 ng/ml IL-4 for 5-7 days.

2. Preparation of this compound Salt Solution

-

Briefly centrifuge the vial of lyophilized this compound salt to collect the powder at the bottom.

-

Reconstitute the cGAMP in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mg/ml).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

3. Dendritic Cell Stimulation

-

Seed the immature dendritic cells in 12-well or 24-well plates at a density of 0.5-1 x 10^6 cells/ml in fresh complete RPMI-1640 medium.

-

Prepare the desired final concentration of cGAMP by diluting the stock solution in cell culture medium. For initial experiments, a concentration range of 1-10 µg/ml is recommended.

-

(Optional but Recommended for Enhanced Delivery) To improve cGAMP uptake, especially in cell lines, complex cGAMP with a transfection reagent according to the manufacturer's instructions. Briefly, dilute cGAMP and the transfection reagent in serum-free medium separately, then combine and incubate for 15-30 minutes at room temperature to allow complex formation before adding to the cells.

-

Add the diluted cGAMP (or cGAMP-transfection reagent complex) to the wells containing the dendritic cells.

-

Include appropriate controls:

-

Unstimulated (Mock) Control: Cells treated with the same volume of vehicle (e.g., PBS or medium used for dilution).

-

Positive Control: Cells treated with a known DC maturation agent, such as Lipopolysaccharide (LPS) (100 ng/ml).

-

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

4. Analysis of Dendritic Cell Activation

a) Analysis of Cytokine Production by ELISA

-

After the incubation period, carefully collect the cell culture supernatants and centrifuge at 300 x g for 5 minutes to pellet any cells.

-

Transfer the clarified supernatants to new tubes and store at -80°C until analysis.

-

Quantify the concentration of cytokines such as IFN-β, TNF-α, IL-6, and IL-12 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

b) Analysis of Surface Marker Expression by Flow Cytometry

-

Gently harvest the dendritic cells from the wells by pipetting. For adherent cells, use a cell scraper or a gentle cell dissociation solution.

-

Transfer the cells to FACS tubes and wash once with cold FACS buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in FACS buffer containing a cocktail of fluorochrome-conjugated antibodies against DC markers (e.g., anti-CD11c, -CD40, -CD80, -CD86, -MHC Class II) and their corresponding isotype controls.

-

Incubate on ice or at 4°C for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

-

Analyze the samples on a flow cytometer. Gate on the CD11c-positive population to analyze the expression levels (Mean Fluorescence Intensity, MFI) and the percentage of positive cells for the activation markers.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low DC Activation | - Inefficient cGAMP delivery | - Use a transfection reagent to enhance uptake. - Titrate the cGAMP concentration; higher concentrations may be needed. |

| - cGAMP degradation | - Use fresh aliquots of cGAMP stock solution. Ensure it was stored properly. | |

| - Suboptimal cell health | - Ensure DCs are healthy and immature before stimulation. Check viability with Trypan Blue. | |

| High Background Activation in Mock Control | - Contamination of reagents or cells with PAMPs (e.g., endotoxin) | - Use endotoxin-free reagents and sterile techniques. |

| - Spontaneous maturation of DCs | - Use DCs at the optimal time point of their differentiation. | |

| High Variability Between Replicates | - Inconsistent cell seeding | - Ensure a homogenous cell suspension and accurate pipetting. |

| - Uneven distribution of cGAMP | - Gently mix the plate after adding the stimulation solution. |

Conclusion

This protocol provides a robust framework for the in vitro stimulation of dendritic cells using this compound salt. Activation of the STING pathway with cGAMP is a powerful tool for studying innate immune signaling and for the development of novel vaccine adjuvants and cancer immunotherapies. The provided methodologies can be adapted and optimized for specific experimental needs and cell types. Careful execution of the protocol and inclusion of appropriate controls will ensure reliable and reproducible results.

References

- 1. The cGAS/STING Pathway Is Important for Dendritic Cell Activation but Is Not Essential to Induce Protective Immunity against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. cGAS-STING pathway mediates activation of dendritic cell sensing of immunogenic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Effective Application of cGAMP Diammonium Salt as a Vaccine Adjuvant in Murine Models

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic GMP-AMP (cGAMP) diammonium salt is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising adjuvant for vaccines.[1][2][3] Activation of the STING pathway in antigen-presenting cells (APCs) initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[3][4] This innate immune response is crucial for enhancing the adaptive immune response to vaccine antigens, promoting both robust antibody production and T-cell mediated immunity. These application notes provide detailed protocols for the effective use of cGAMP diammonium salt as a vaccine adjuvant in murine models, based on established research.

Key Considerations for Using this compound Salt:

-

Isoforms: Both 2’3’-cGAMP and 3’3’-cGAMP isoforms are potent adjuvants that can enhance antigen-driven expansion and functional maturation of CD8+ T cells.

-

Formulation: cGAMP can be used as a soluble adjuvant or incorporated into delivery systems like lipid nanoparticles (LNPs) for mRNA vaccines. Co-formulation with other adjuvants, such as saponins (B1172615) (e.g., Quil-A), can have a synergistic effect, particularly in aged mice.

-

Route of Administration: The route of administration significantly impacts the immune response. Intranasal, cutaneous, and intradermal routes have been shown to be effective.

-

Dosage: The optimal dose of cGAMP can vary depending on the vaccine formulation, antigen, and mouse model. Doses in the range of 1-12 µg per mouse have been reported to be effective.

-

Stability and Handling: this compound salt should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), kept sealed and away from moisture. Some synthetic analogs of cGAMP have been developed to have increased stability against degradation by enzymes like poxins.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of cGAMP as a vaccine adjuvant in murine models.

Table 1: Effect of cGAMP on Antibody and T-Cell Responses in Aged Mice (Influenza Vaccine)

| Adjuvant Group | Route | Survival Rate (%) | Vaccine-Specific IgG (Day 14) | Vaccine-Specific IgG2a (Day 14) |

| Unadjuvanted | ID | 22 | ~3-4 fold increase over naive | ~3-4 fold increase over naive |

| 5 µg cGAMP | ID | 0 | ~3-4 fold increase over naive | ~3-4 fold increase over naive |

| 5 µg Quil-A | ID | 75 | ~10-30 fold increase over naive | ~7 fold increase over naive |

| 5 µg cGAMP + 5 µg Quil-A | ID | 80-100 | ~2 orders of magnitude increase | ~2 orders of magnitude increase |

| 5 µg cGAMP + 5 µg Quil-A | IM | 80-100 | ~2 orders of magnitude increase | ~2 orders of magnitude increase |

Data synthesized from a study on aged mice immunized with a subunit influenza vaccine.

Table 2: Adjuvant Effect of cGAMP in MNP-Vaccinated Young Adult Mice (Influenza Vaccine)

| Adjuvant Group (in MNP) | Geometric Mean Titer (GMT) HAI (Day 14) | GMT HAI (Day 28) |

| Vaccine alone | - | - |

| High-dose cGAMP only | 10 | 34.8 |

| Quil-A + high-dose cGAMP | 30.3 | 105.5 |

Data from a study using dissolving microneedle patches (MNPs) in 10-week-old BALB/c mice.

Table 3: cGAMP Adjuvant Effects with Ovalbumin (OVA) Antigen

| Adjuvant Group | OVA-specific IgG1 | OVA-specific CD8 T-cells (Tetramer+) |

| OVA alone | Baseline | Baseline |

| OVA + 2'3'cGAMP | Significantly Increased | Marked Increase |

This study demonstrates that 2'3'cGAMP stimulates both antigen-specific T cell and B cell responses in a STING-dependent manner.

Experimental Protocols

Protocol 1: Intranasal Immunization with cGAMP Adjuvant

This protocol is adapted from studies using cGAMP as a mucosal adjuvant with a model antigen like ovalbumin (OVA).

Materials:

-

This compound salt

-

Antigen (e.g., Ovalbumin)

-

Sterile, endotoxin-free PBS

-

Murine model (e.g., C57BL/6 mice)

Procedure:

-

Preparation of Immunization Solution:

-

Dissolve this compound salt in sterile PBS to the desired stock concentration.

-

Dissolve the antigen (e.g., OVA) in sterile PBS.

-

On the day of immunization, mix the antigen solution with the cGAMP solution to achieve the final desired concentrations (e.g., 10 µg OVA and 5 µg cGAMP per 20 µl dose).

-

-

Immunization Schedule:

-

Anesthetize mice lightly (e.g., with isoflurane).

-

Administer 10 µl of the immunization solution into each nostril (total of 20 µl per mouse).

-

Boost immunizations can be performed at 2 and 4 weeks after the primary immunization.

-

-

Analysis of Immune Response:

-

Collect blood samples at desired time points (e.g., 2, 4, 6 weeks post-immunization) to analyze antigen-specific antibody titers (IgG, IgG1, IgG2c, IgA) by ELISA.

-

At the end of the experiment (e.g., 6 weeks post-final boost), sacrifice mice and isolate spleens and cervical lymph nodes.

-

Prepare single-cell suspensions from spleens and lymph nodes.

-

Re-stimulate splenocytes or lymphocytes with the specific antigen in vitro.

-

Analyze cytokine production (e.g., IFN-γ, IL-2, IL-4, IL-17) by ELISPOT or intracellular cytokine staining followed by flow cytometry to assess T-cell responses.

-

Protocol 2: Cutaneous Immunization with cGAMP-Adjuvanted mRNA-LNP Vaccine

This protocol is based on studies using cGAMP incorporated into lipid nanoparticles for mRNA vaccines.

Materials:

-

This compound salt

-

mRNA-LNP vaccine formulation

-

Murine model (e.g., BALB/c mice)

Procedure:

-

Preparation of cGAMP-adjuvanted mRNA-LNP:

-

Incorporate cGAMP into the lipid nanoparticle formulation during the manufacturing process. A typical ratio is 1 µg of cGAMP per 10 µg of mRNA.

-

-

Immunization:

-

Administer the cGAMP-adjuvanted mRNA-LNP vaccine via cutaneous injection (e.g., intradermal injection at the base of the tail).

-

A typical immunization schedule involves a primary immunization followed by a boost 3 weeks later.

-

-

Evaluation of Immune Responses:

-

Collect sera at various time points to measure antigen-specific IgG, IgG1, and IgG2a antibody titers using ELISA.

-

At a specified time point post-boosting (e.g., 3 weeks), harvest spleens and bone marrow.

-

Perform ELISpot assays to determine the number of antigen-specific antibody-secreting cells (ASCs).

-

Analyze splenocytes for IL-4 and IFN-γ secreting cells and effector memory T-cell populations by flow cytometry.

-

Isolate lymphocytes from the lungs to analyze for resident memory T (TRM) cells.

-

Visualizations

Signaling Pathway

Caption: cGAMP-STING signaling pathway.

Experimental Workflow

References

Application Notes and Protocols for cGAMP Diammonium Salt Delivery in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. In the context of oncology, the activation of this pathway within tumor cells or immune cells in the tumor microenvironment can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes and natural killer (NK) cells, leading to a robust anti-tumor immune response.

Cyclic GMP-AMP (cGAMP) is a potent second messenger that directly binds to and activates STING.[1][2][3] The diammonium salt of cGAMP is a stable and soluble form commonly used in research. However, due to its hydrophilic nature, cGAMP does not readily cross the cell membrane.[4] Therefore, effective delivery methods are required to transport it into the cytosol of target cancer cells to stimulate an anti-tumor immune response for research purposes.

These application notes provide detailed step-by-step protocols for the delivery of cGAMP diammonium salt to cancer cells in vitro, methods for assessing delivery efficiency, and expected outcomes.

cGAMP-STING Signaling Pathway

The diagram below illustrates the canonical cGAMP-STING signaling pathway. Upon delivery into the cytoplasm, cGAMP binds to STING dimers on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.

Caption: cGAMP-STING signaling cascade.

Experimental Workflow for cGAMP Delivery and Analysis